molecular formula C12H15BrO2 B1529667 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol CAS No. 894399-94-1

4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol

Cat. No.: B1529667
CAS No.: 894399-94-1
M. Wt: 271.15 g/mol
InChI Key: GIRJBNGMZAGNEG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol is an organic compound with the molecular formula C11H13BrO2. It is a derivative of tetrahydropyran, featuring a bromophenyl group and a methanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol typically involves the reaction of 4-bromobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-one

    Reduction: 4-(4-phenyl)tetrahydro-2H-Pyran-4-methanol

    Substitution: 4-(4-aminophenyl)tetrahydro-2H-Pyran-4-methanol

Scientific Research Applications

4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)tetrahydro-2H-Pyran-4-methanol
  • 4-(4-Fluorophenyl)tetrahydro-2H-Pyran-4-methanol
  • 4-(4-Methylphenyl)tetrahydro-2H-Pyran-4-methanol

Uniqueness

4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

[4-(4-bromophenyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRJBNGMZAGNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of intermediate D9 (1.07 g, 3.58 mmol) in THF (20 ml) stirred at −10° C. under N2 atmosphere, was added a 1.0 M solution of lithium aluminum hydride in THF dropwise (3.58 ml, 3.58 mmol). The resulting solution was gradually warmed to room temperature and further stirred for 2 hours. After cooling to 0° C. an aqueous 10% NaOH solution was carefully added and the resulting mixture was allowed to reach room temperature. Then it was extracted with DCM, dried (Na2SO4) and the solvent evaporated in vacuo to yield intermediate D10 (0.96 g, 99%) as a white solid that was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol
Reactant of Route 2
4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol
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4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol
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4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol
Reactant of Route 5
4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol
Reactant of Route 6
4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol

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